2',4',6',3-Tetrahydroxy-4-methoxychalcone
Overview
Description
2’,4’,6’,3-Tetrahydroxy-4-methoxychalcone is a chalcone derivative, a type of natural phenolic compound. Chalcones are known for their diverse biological activities and are part of the flavonoid family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,6’,3-Tetrahydroxy-4-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an acetophenone in the presence of a base. For this compound, the reaction involves 2,4,6-trihydroxyacetophenone and 3-methoxybenzaldehyde .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the Claisen-Schmidt condensation reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2’,4’,6’,3-Tetrahydroxy-4-methoxychalcone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Quinones and other oxidized chalcone derivatives.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Exhibits antimicrobial, antifungal, and antioxidant properties.
Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral activities.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
The biological activities of 2’,4’,6’,3-Tetrahydroxy-4-methoxychalcone are attributed to its ability to interact with various molecular targets and pathways. For example, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
- 2’,4’,4’,6’-Tetrahydroxy-3-methoxychalcone
- 2′-Hydroxy-3,4,4′,6′-tetramethoxychalcone
- 6-Fluoro-3,4-dihydroxy-2′,4′-dimethoxychalcone
Comparison: 2’,4’,6’,3-Tetrahydroxy-4-methoxychalcone is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different levels of biological activity and reactivity due to these structural differences .
Properties
IUPAC Name |
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-22-15-5-3-9(6-12(15)19)2-4-11(18)16-13(20)7-10(17)8-14(16)21/h2-8,17,19-21H,1H3/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFGBLHCLKLQIG-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432651 | |
Record name | Hesperetin chalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75679-30-0 | |
Record name | Hesperetin chalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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